molecular formula C12H18N2O2 B7345208 [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol

[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol

Cat. No. B7345208
M. Wt: 222.28 g/mol
InChI Key: JUOIKPATTPVFNX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM is a chiral molecule with a molecular formula of C14H20N2O2 and a molecular weight of 252.32 g/mol. In

Mechanism of Action

The exact mechanism of action of [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol is not fully understood. However, it has been suggested that this compound may act by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound may also inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, making it a suitable candidate for further study. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in animal models of various diseases, including cancer and neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of [(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol involves the reaction of pyridine-2-carboxylic acid with (R)-2-pyrrolidinemethanol in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product, this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor and anti-angiogenic effects in various cancer cell lines. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(2R)-1-(2-pyridin-2-yloxyethyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-10-11-4-3-7-14(11)8-9-16-12-5-1-2-6-13-12/h1-2,5-6,11,15H,3-4,7-10H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOIKPATTPVFNX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCOC2=CC=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CCOC2=CC=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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